Carbamic acid, (triphenylphosphoranylidene)-, methyl ester
CAS No.: 40438-23-1
Cat. No.: VC17288967
Molecular Formula: C20H18NO2P
Molecular Weight: 335.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40438-23-1 |
|---|---|
| Molecular Formula | C20H18NO2P |
| Molecular Weight | 335.3 g/mol |
| IUPAC Name | methyl N-(triphenyl-λ5-phosphanylidene)carbamate |
| Standard InChI | InChI=1S/C20H18NO2P/c1-23-20(22)21-24(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
| Standard InChI Key | CLVUPMNCXUYZMW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a carbamic acid methyl ester group () linked to a triphenylphosphoranylidene () substituent. This ylide structure arises from the resonance stabilization between the phosphonium center and the adjacent carbonyl group, creating a nucleophilic carbon capable of reacting with electrophiles. The phenyl rings on phosphorus enhance steric bulk, influencing reaction selectivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 40438-23-1 |
| Molecular Formula | |
| Molecular Weight | 335.3 g/mol |
| Density | ~1.2 g/cm³ (estimated) |
| Melting Point | Not reported |
Synthesis and Production
Laboratory-Scale Synthesis
While detailed synthetic protocols for carbamic acid, (triphenylphosphoranylidene)-, methyl ester are scarce, analogous phosphoranylidene compounds are typically synthesized via Wittig reagent preparation routes. A plausible method involves:
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Formation of the phosphonium salt: Reacting triphenylphosphine with methyl chloroformate in the presence of a base.
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Ylide generation: Deprotonation using strong bases like sodium hydride () or potassium tert-butoxide () .
For example, methyl (triphenylphosphoranylidene)acetate (CAS 2605-67-6), a structurally related compound, is synthesized via the reaction of methyl bromoacetate with triphenylphosphine, followed by dehydrohalogenation .
Industrial Manufacturing
Industrial production likely employs continuous flow reactors to optimize yield and safety. Automated systems ensure precise control over reaction parameters (temperature, stoichiometry), critical for maintaining the ylide’s stability .
Applications in Organic Synthesis
Wittig and Related Reactions
The compound’s primary utility lies in olefination reactions, where it acts as a Wittig reagent to convert aldehydes or ketones into alkenes. For instance, reacting with benzaldehyde would yield styrene derivatives:
This reactivity parallels methyl (triphenylphosphoranylidene)acetate, widely used to synthesize α,β-unsaturated esters .
Heterocycle Synthesis
The ylide’s nucleophilic carbon participates in cycloadditions, enabling the construction of nitrogen- or oxygen-containing heterocycles. Such transformations are valuable in pharmaceutical intermediates.
Comparative Analysis with Related Compounds
Table 2: Comparison with Methyl (Triphenylphosphoranylidene)Acetate
| Property | Carbamic Acid Derivative | Methyl (Triphenylphosphoranylidene)Acetate |
|---|---|---|
| CAS No. | 40438-23-1 | 2605-67-6 |
| Molecular Formula | ||
| Molecular Weight | 335.3 g/mol | 334.35 g/mol |
| Applications | Olefination, heterocycle synthesis | Olefination, polymer chemistry |
| Melting Point | Not reported | 168–172°C |
The carbamic acid derivative’s nitrogen atom introduces additional hydrogen-bonding capacity, potentially altering solubility and reactivity compared to purely carbon-based ylides .
Chemical Reactivity and Stability
Thermal and Oxidative Stability
Phosphoranylidene compounds are generally air- and moisture-sensitive, requiring storage under inert atmospheres. Thermal decomposition studies are lacking, but related ylides degrade above 200°C, releasing phosphine oxides .
Reactivity with Electrophiles
The ylide’s nucleophilic carbon attacks carbonyl groups, enabling ketone and aldehyde olefination. Side reactions may occur with strong acids or oxidizing agents, necessitating carefully controlled conditions .
Future Research Directions
Mechanistic Studies
Advanced computational methods (DFT calculations) could elucidate the ylide’s electronic structure and predict regioselectivity in reactions with unsymmetrical carbonyl compounds.
Pharmaceutical Applications
Modifying the carbamic acid moiety may yield bioactive analogs. For example, introducing fluorinated groups could enhance metabolic stability, a strategy employed in prodrug design.
Green Chemistry Approaches
Exploring solvent-free reactions or biodegradable catalysts could reduce the environmental impact of ylide-mediated syntheses .
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